
2,4-Imidazolidinedione,5-hydroxy-1-methyl-,(5S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) is a chemical compound with the molecular formula C4H6N2O3. It is also known by other names such as 5-hydroxy-1-methylhydantoin and 1-methyl-5-hydroxy-imidazoline-2,4-dione
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-methylglycine with glyoxylic acid, followed by oxidation to introduce the hydroxyl group at the 5-position . The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Various substituents can be introduced at different positions on the imidazolidinedione ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-keto-1-methylimidazolidine-2,4-dione, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to form hydrogen bonds and other interactions, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-hydroxy-1-methylhydantoin
- 1-methyl-5-hydroxy-imidazoline-2,4-dione
- 5-hydroxy-1-methyl-3-phenyl-imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 2,4-Imidazolidinedione, 5-hydroxy-1-methyl-, (5S)-(9CI) is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications and research studies .
Propiedades
Fórmula molecular |
C4H6N2O3 |
|---|---|
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
(5S)-5-hydroxy-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9)/t3-/m0/s1 |
Clave InChI |
UPSFNXFLBMJUQW-VKHMYHEASA-N |
SMILES isomérico |
CN1[C@H](C(=O)NC1=O)O |
SMILES canónico |
CN1C(C(=O)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



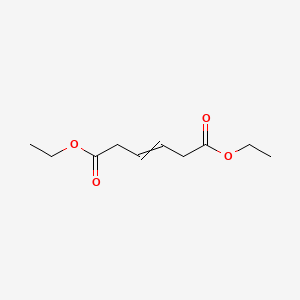
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)
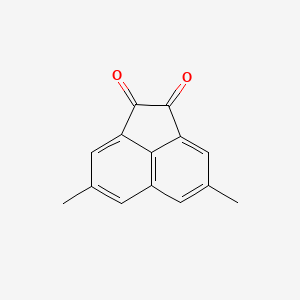
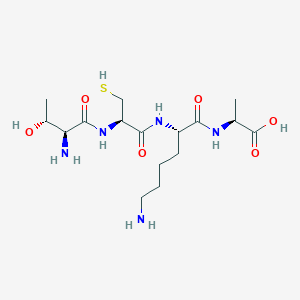
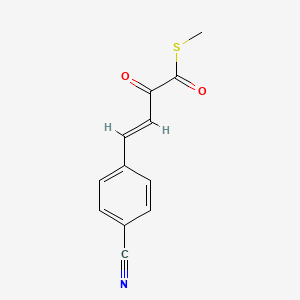
![1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B12518981.png)
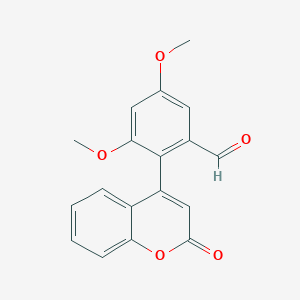
![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)
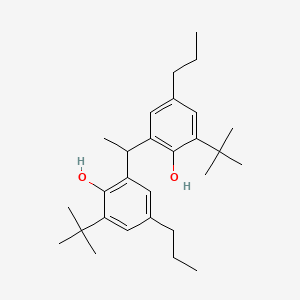
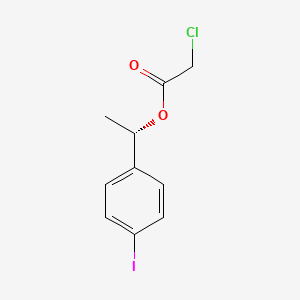
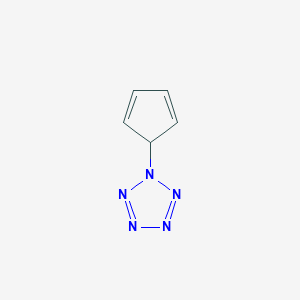
![7H-Oxireno[D]thiazolo[3,2-A]pyridine](/img/structure/B12519025.png)
